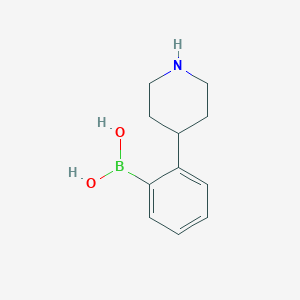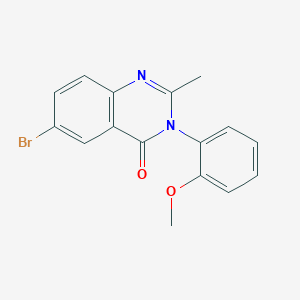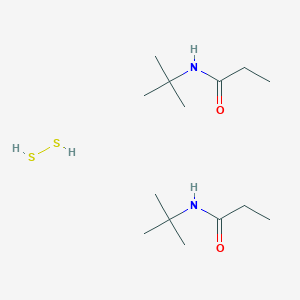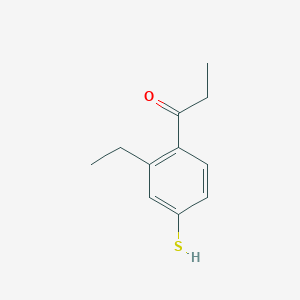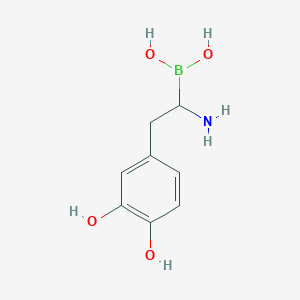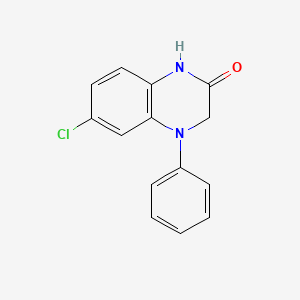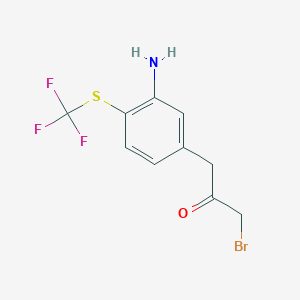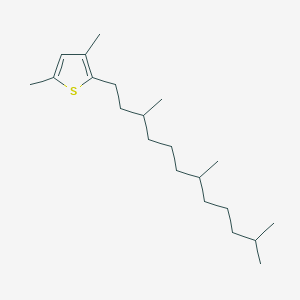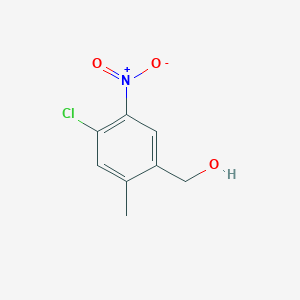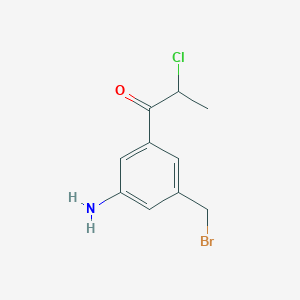![molecular formula C41H34F12NO2P B14068087 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine is a complex organic compound characterized by its unique structure and the presence of multiple trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl groups. These groups are typically synthesized using Grignard reagents derived from the corresponding bromides . The subsequent steps involve the formation of the phosphapentacyclo structure and its functionalization with piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学研究应用
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine has several scientific research applications:
Biology: Its unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: The compound’s properties may be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine exerts its effects involves its ability to activate substrates and stabilize transition states through hydrogen bonding . The trifluoromethyl groups enhance the compound’s electronegativity, allowing it to interact with various molecular targets and pathways.
相似化合物的比较
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is also used as a catalyst in organic transformations and shares the trifluoromethyl-substituted phenyl groups.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: These compounds are used in lithium-sulfur batteries and share the trifluoromethyl groups.
Uniqueness
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8
属性
分子式 |
C41H34F12NO2P |
|---|---|
分子量 |
831.7 g/mol |
IUPAC 名称 |
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine |
InChI |
InChI=1S/C41H34F12NO2P/c42-38(43,44)26-14-24(15-27(20-26)39(45,46)47)32-18-22-8-2-4-10-30(22)34-35-31-11-5-3-9-23(31)19-33(25-16-28(40(48,49)50)21-29(17-25)41(51,52)53)37(35)56-57(55-36(32)34)54-12-6-1-7-13-54/h14-21H,1-13H2 |
InChI 键 |
KROXEDJZBIUKKA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)P2OC3=C(C=C4CCCCC4=C3C5=C6CCCCC6=CC(=C5O2)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)
